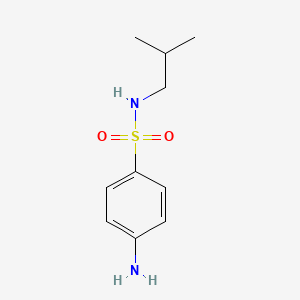

4-amino-N-isobutylbenzenesulfonamide

描述

Contextual Significance in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Pharmaceutical Compound Synthesis

A prime example of the importance of this class of compounds is the synthesis of potent HIV-1 protease inhibitors. A key derivative, 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, serves as a crucial intermediate in the development of such antiviral agents. researchgate.netnbinno.compharmacompass.com This sophisticated molecule is a building block in the synthesis of drugs designed to combat HIV by targeting the viral protease enzyme. researchgate.netnih.gov The synthesis of these complex pharmaceutical agents is a multi-step process that relies on the precise functionality of intermediates like this derivative to construct the final active pharmaceutical ingredient. nbinno.com

The general synthetic route to these therapeutic agents often involves the protection of the amino groups, followed by coupling reactions to form the necessary sulfonamide linkage, and concluding with a deprotection step to yield the final drug. nbinno.com The isobutyl group, along with the aminophenyl structure, is instrumental in designing drugs with improved efficacy. researchgate.net

Below is a table detailing key intermediates and their roles in the synthesis of HIV protease inhibitors.

| Intermediate | Role in Synthesis | Resulting Pharmaceutical Class |

| 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide | Key building block for constructing the core structure of the inhibitor. researchgate.netnbinno.com | HIV-1 Protease Inhibitors |

| N-phenyloxazolidinone-5-carboxamides | Incorporated as ligands in the synthesis of protease inhibitors. nih.gov | HIV-1 Protease Inhibitors |

| (hydroxyethylamino)sulfonamide isostere | A central component in the design of novel protease inhibitors. nih.gov | HIV-1 Protease Inhibitors |

Strategic Importance in Medicinal Chemistry Research

The strategic importance of 4-amino-N-isobutylbenzenesulfonamide and its derivatives in medicinal chemistry extends beyond their role as simple synthetic intermediates. The 4-aminobenzenesulfonamide scaffold is a well-established pharmacophore, forming the basis for a wide array of therapeutic agents. This structural motif is particularly prominent in the design of carbonic anhydrase inhibitors, which have applications in treating conditions like glaucoma and epilepsy.

The N-isobutyl substitution on the sulfonamide nitrogen offers a valuable point of modification for medicinal chemists. By altering the substituents on the sulfonamide nitrogen, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The isobutyl group, in particular, can influence the compound's lipophilicity and how it interacts with its biological target. This "tail" approach allows for the optimization of binding affinity and selectivity for specific enzyme isoforms.

The versatility of the 4-aminobenzenesulfonamide core allows for the synthesis of a diverse library of compounds for biological screening. For instance, derivatives can be designed to target various enzymes by introducing different functional groups, leading to the discovery of new therapeutic agents. Research in this area has led to the development of compounds with a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

The table below highlights the therapeutic areas where the 4-aminobenzenesulfonamide scaffold is of strategic importance.

| Therapeutic Area | Role of the 4-Aminobenzenesulfonamide Scaffold |

| Antiviral (HIV) | Forms the core of potent protease inhibitors. nih.gov |

| Diuretics | The foundational structure for many diuretic drugs. |

| Anticonvulsants | A key feature in the design of carbonic anhydrase inhibitors used as anticonvulsants. |

| Antibacterials | The basis for the sulfa class of antibiotics. |

Structure

3D Structure

属性

IUPAC Name |

4-amino-N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(2)7-12-15(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKGSVHQDFFSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256154 | |

| Record name | 4-Amino-N-(2-methylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53668-36-3 | |

| Record name | 4-Amino-N-(2-methylpropyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53668-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(2-methylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide

The construction of this molecule is a multi-step process that involves the careful formation of its sulfonamide linkage and the establishment of its specific stereochemistry. nbinno.com The synthesis is designed to ensure high yield and purity, typically involving the protection of amine groups, a coupling reaction, and a final deprotection step. nbinno.com

Multi-Step Approaches and Design of Key Intermediates

A documented synthetic route begins with a readily available chiral starting material, L-phenylalanine, and proceeds through a series of key intermediates. google.com This pathway is advantageous due to its straightforward approach, relatively low cost, and the stability of the intermediate compounds, making it suitable for larger-scale industrial applications. google.com

The synthesis can be summarized in the following key stages:

Formation of Diazomethyl Ketone Intermediate: L-phenylalanine is first activated and then reacted with diazomethane (B1218177) to produce a diazomethyl ketone intermediate. google.com

Halogenation: This intermediate is then treated with a hydrohalic acid, where a halogen atom replaces the diazo group to form Compound A. google.com

Carbonyl Reduction: The carbonyl group in Compound A is reduced to a hydroxyl group, yielding Compound B. google.com

Cyclization and Ring-Opening: In the presence of isobutylamine (B53898), Compound B undergoes a sequence of cyclization and subsequent ring-opening reactions to generate Compound C. google.com

Sulfonamide Formation: Compound C is reacted with p-nitrobenzenesulfonyl chloride to create the sulfonamide linkage, resulting in Compound D. google.com

Nitro Group Reduction: The final step involves the reduction of the nitro group on the phenyl ring of Compound D to an amino group, yielding the target product, 4-amino-N-[(2R,3S)-3-amino-2-hydroxyl-4-phenylbutyl]-N-isobutylbenzenesulfonamide. google.com

Table 1: Key Intermediates in the L-Phenylalanine-Based Synthesis

| Step | Starting Material | Reagents | Key Intermediate |

|---|---|---|---|

| 1 | L-Phenylalanine | Diazomethane | Diazomethyl ketone intermediate |

| 2 | Diazomethyl ketone | Hydrohalic acid | Compound A (α-haloketone) |

| 3 | Compound A | Reducing agent | Compound B (halohydrin) |

| 4 | Compound B | Isobutylamine | Compound C (amino alcohol) |

| 5 | Compound C | p-Nitrobenzenesulfonyl chloride | Compound D (nitro-sulfonamide) |

| 6 | Compound D | Reducing agent | Final Product |

Stereoselective Synthesis Strategies and Enantiomeric Control

Achieving the precise (2R,3S) stereochemistry is critical for the compound's function as a pharmaceutical intermediate. This is accomplished primarily through substrate-induced stereocontrol.

The synthetic pathway leverages the inherent chirality of the starting material, L-phenylalanine, to direct the stereochemical outcome of subsequent reactions. google.com The stereocenter from L-phenylalanine serves as a template, influencing the formation of the new stereocenters at the C2 (hydroxyl) and C3 (amino) positions during the reduction and ring-opening steps. This approach is highly efficient as it transfers the chirality from a readily available and inexpensive chiral molecule to the final product. google.com

While the primary strategy relies on substrate control, chiral resolution techniques could theoretically be applied to separate diastereomers if they were formed. However, the described L-phenylalanine-based route is designed to be highly stereoselective, minimizing the formation of unwanted stereoisomers and thereby simplifying the purification process. google.com

Comparative Analysis of Synthetic Routes and Process Efficiency

The synthesis starting from L-phenylalanine is noted for its practical advantages. google.com The route is considered simple and employs relatively low-cost raw materials. google.com Furthermore, the reaction conditions for each step are mild, and the intermediate products exhibit high stability, which is beneficial for handling and purification on an industrial scale. google.com These factors contribute to a robust and economically viable process for producing 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide. google.com

Fragment Coupling Methodologies

In the context of 4-amino-N-isobutylbenzenesulfonamide, the molecule can be retrosynthetically disconnected into two primary fragments: a substituted benzenesulfonyl moiety and an isobutylamine moiety.

Fragment 1: 4-Aminobenzenesulfonyl derivative: This fragment can be prepared from a readily available starting material such as acetanilide (B955). The synthesis typically involves an electrophilic aromatic substitution reaction, specifically chlorosulfonation, to introduce the sulfonyl chloride group. The amino group is usually protected, commonly as an acetamide, to prevent undesired side reactions during the sulfonylation step. livejournal.com

Fragment 2: Isobutylamine: This is a commercially available and relatively simple aliphatic amine.

The key coupling step involves the reaction of the 4-acetamidobenzenesulfonyl chloride with isobutylamine to form the sulfonamide bond. This is a nucleophilic acyl substitution reaction at the sulfur atom. The final step would then be the deprotection of the amino group to yield the target compound, this compound. The principles of fragment coupling in peptide synthesis, where peptide fragments are joined, can be conceptually applied here, emphasizing the efficiency of convergent strategies. researchgate.netscripps.edu

Comprehensive Reaction Chemistry of the Sulfonamide Moiety and Precursors

Nitro Group Reduction Chemistry

A common and efficient route to introduce the 4-amino group on the benzene (B151609) ring is through the reduction of a nitro group precursor, namely 4-nitro-N-isobutylbenzenesulfonamide. The reduction of aromatic nitro compounds is a well-established and widely used transformation in organic synthesis. wikipedia.orgsci-hub.st A variety of reducing agents and conditions can be employed for this purpose, offering a range of selectivities and efficiencies. researchgate.net

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule and the desired reaction conditions. Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This method is often clean and high-yielding. sci-hub.st

Metal-Acid Systems: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). wikipedia.org

Transfer Hydrogenation: In this method, a source other than hydrogen gas is used to provide the hydrogen atoms. Common hydrogen donors include hydrazine, ammonium (B1175870) formate, and sodium borohydride (B1222165) in the presence of a catalyst. researchgate.net

Sulfide (B99878) Salts: Sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH) can be used for the selective reduction of one nitro group in the presence of another. wikipedia.org

The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied model reaction that demonstrates the efficiency of various catalytic systems for this type of transformation. mdpi.comrsc.orgresearchgate.netoiccpress.comresearchgate.net The progress of the reaction can often be monitored by UV-Vis spectroscopy, observing the disappearance of the peak corresponding to the nitrophenolate ion and the appearance of a new peak for the aminophenol. mdpi.comrsc.org

The reduction of the nitro group proceeds through a series of intermediates, including nitroso and hydroxylamino species, ultimately leading to the desired amine. nih.gov

| Reducing Agent/System | Typical Conditions | Key Features |

| H₂/Pd-C | Methanol (B129727) or Ethanol (B145695) solvent, room temperature and pressure | High efficiency, clean reaction, catalyst can be recycled. |

| Fe/HCl | Aqueous ethanol, reflux | Cost-effective, widely used in industrial processes. |

| SnCl₂/HCl | Concentrated HCl, room temperature | Effective for laboratory-scale synthesis. |

| NaBH₄/Catalyst | Varies depending on the catalyst used | Milder conditions, can offer good selectivity. |

| Hydrazine/Catalyst | Varies depending on the catalyst used | Avoids the use of high-pressure hydrogen gas. |

Sulfonylation Reaction Mechanisms

The formation of the sulfonamide bond in this compound is typically achieved through a sulfonylation reaction. A common precursor for this is 4-acetamidobenzenesulfonyl chloride. livejournal.comyoutube.comlivejournal.comorgsyn.orgasiapharmaceutics.infogoogle.com The synthesis of this intermediate involves the chlorosulfonation of acetanilide, which is an electrophilic aromatic substitution reaction. livejournal.com

The mechanism proceeds as follows:

Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) acts as the electrophile. livejournal.com In some cases, sulfur trioxide (SO₃) in the presence of sulfuric acid is used, which generates the highly electrophilic HSO₃⁺. masterorganicchemistry.comyoutube.comyoutube.com

Electrophilic Attack: The π-electrons of the acetanilide ring attack the electrophilic sulfur atom of the chlorosulfonyl group. The acetamido group is an ortho-, para-director, and due to steric hindrance, the substitution occurs predominantly at the para position. livejournal.com

Rearomatization: A base, such as water or the conjugate base of the acid, removes a proton from the carbocation intermediate (sigma complex), restoring the aromaticity of the ring and yielding 4-acetamidobenzenesulfonyl chloride. youtube.com

Once the sulfonyl chloride is formed, it reacts with isobutylamine in a nucleophilic substitution reaction at the sulfur atom.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isobutylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Leaving Group Departure: The chloride ion, being a good leaving group, departs, leading to the formation of the sulfonamide bond. This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. asiapharmaceutics.info

Asymmetric Hydrogenation Reactions with Transition Metal Catalysts

While this compound itself is achiral, the principles of asymmetric hydrogenation using transition metal catalysts are relevant in the broader context of sulfonamide-containing molecules. Chiral sulfonamides are important in medicinal chemistry and as ligands in asymmetric catalysis. mcgill.caresearchgate.netacs.orgnih.gov

Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral compounds. mcgill.caresearchgate.net This often involves the use of a chiral catalyst, which is typically a transition metal complex with a chiral ligand. While not directly applicable to the synthesis of this compound, if a related synthetic target contained a prochiral functional group, such as a ketone or an imine, asymmetric hydrogenation could be employed to introduce a stereocenter with high enantioselectivity.

For example, iridium- and ruthenium-based catalysts with chiral phosphine (B1218219) or diamine ligands have shown excellent performance in the asymmetric hydrogenation of a wide range of substrates. researchgate.netacs.org The sulfonamide moiety can be incorporated into the structure of the chiral ligand, influencing the steric and electronic properties of the catalyst and thereby affecting the enantioselectivity of the hydrogenation reaction. mcgill.ca

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the synthesis of this compound, particularly in the formation of the sulfonamide bond. The key reaction is the nucleophilic attack of isobutylamine on the electrophilic sulfur atom of 4-acetamidobenzenesulfonyl chloride. asiapharmaceutics.info

This reaction is an example of a nucleophilic acyl substitution at a sulfonyl group. The reactivity of the sulfonyl chloride is enhanced by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, making the sulfur atom highly electrophilic.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can also be relevant in the synthesis of precursors to this compound. nih.govresearchgate.netyoutube.comyoutube.comdntb.gov.ua For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as a nitro group) at positions ortho and/or para to a good leaving group (such as a halide). nih.govyoutube.com For instance, if one were to start with 4-fluoro-1-nitrobenzene, a nucleophilic substitution with a sulfonating agent could be envisioned, although this is a less common route for this specific compound.

The mechanism of the reaction between 4-acetamidobenzenesulfonyl chloride and isobutylamine can be summarized as follows:

| Step | Description |

| 1. Nucleophilic Attack | The nitrogen atom of isobutylamine attacks the sulfur atom of the sulfonyl chloride. |

| 2. Tetrahedral Intermediate | A transient tetrahedral intermediate is formed. |

| 3. Elimination | The chloride ion is eliminated as a leaving group. |

| 4. Deprotonation | A base removes a proton from the nitrogen atom to give the final sulfonamide product. |

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the sulfonamide group of this compound is in a high oxidation state (+6). However, if one were to start with a precursor containing a sulfide or a sulfoxide (B87167), oxidation reactions would be crucial. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation in organic chemistry. britannica.comgoogle.comnih.gov

A variety of oxidizing agents can be used for this purpose, with the choice of reagent determining whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. nih.gov

Oxidation to Sulfoxides: Milder oxidizing agents are typically used to convert sulfides to sulfoxides. Examples include sodium metaperiodate (NaIO₄) and hydrogen peroxide (H₂O₂). britannica.com Careful control of the reaction conditions, such as temperature and stoichiometry of the oxidant, is necessary to prevent over-oxidation to the sulfone. nih.gov

Oxidation to Sulfones: Stronger oxidizing agents are required to oxidize sulfides or sulfoxides to sulfones. Potassium permanganate (B83412) (KMnO₄) is a common reagent for this transformation. britannica.com

In the context of this compound, while the sulfonamide sulfur is already fully oxidized, these oxidation reactions are highly relevant to the broader chemistry of organosulfur compounds and could be applied to synthetic intermediates or analogs where the sulfur is in a lower oxidation state. google.comorganic-chemistry.org

| Oxidation State | Compound Type | Example Oxidizing Agent |

| +2 | Sulfide | m-CPBA (for sulfoxide) |

| +4 | Sulfoxide | KMnO₄ (for sulfone) |

| +6 | Sulfone | - |

| +6 | Sulfonamide | - |

Process Optimization for Research and Scalability

The efficient synthesis of this compound and its derivatives is a critical aspect of its utility in research and potential scale-up for broader applications. Process optimization focuses on enhancing yield, purity, and safety while minimizing environmental impact and cost. This involves a multi-faceted approach, from the selection of starting materials and reagents to the precise control of reaction conditions and the implementation of effective purification strategies.

Strategies for Minimizing Hazardous Reagents and Conditions

Traditional methods for the synthesis of sulfonamides often rely on the use of sulfonyl chlorides. rsc.org The preparation of these intermediates, typically through chlorosulfonylation of aromatic rings, involves hazardous reagents like chlorosulfonic acid, thionyl chloride, or phosphorus oxychloride, which are highly toxic and corrosive. rsc.orgucl.ac.uk Modern synthetic chemistry emphasizes the development of "green" or sustainable methods that avoid such dangerous substances and harsh reaction conditions. researchgate.net

Recent advancements have introduced several strategies to circumvent the need for hazardous reagents in sulfonamide synthesis:

Alternative Sulfur Sources: Instead of sulfonyl chlorides, more stable and less hazardous sulfur-containing sources are being employed. Sodium sulfinates have emerged as a key alternative. researchgate.net For instance, a metal-free, one-pot process has been developed where aryl amines (generated in situ from the reduction of nitroarenes) are coupled with sodium arylsulfinates using iodine in a mixture of methanol and water. researchgate.net Another innovative approach utilizes 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO), a stable and air-resistant reagent, which can safely introduce the sulfonyl group under copper-catalyzed conditions without other additives. thieme-connect.com

Greener Solvents and Catalysts: The replacement of toxic and difficult-to-remove solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) is a priority. researchgate.net Water and deep eutectic solvents (DES) are being explored as environmentally benign reaction media. researchgate.netthieme-connect.com One method reports the successful synthesis of sulfonamides in water, leveraging the good solubility of the reagents and the poor solubility of the final product, which allows for simple recovery. researchgate.net Furthermore, methods are being developed that avoid transition metal catalysis, such as the electrochemical synthesis of sulfonamides from thiols and amines, which proceeds through dehydrogenation and subsequent sulfur oxidation at room temperature. thieme-connect.com

Mild Reaction Conditions: Many modern protocols are designed to operate under mild conditions, enhancing safety and energy efficiency. The use of oxidants like hypervalent iodine compounds and copper salts can facilitate the S-N bond formation without over-oxidizing the starting materials. thieme-connect.com Catalyst-free methods have also been reported, where amine derivatives and sulfonyl chloride derivatives are simply mixed in water or ethanol at room temperature. researchgate.net

Comparison of Synthetic Approaches for Sulfonamides

| Parameter | Traditional Methods | Modern "Green" Methods |

|---|---|---|

| Sulfur Source | Sulfonyl Chlorides (from Chlorosulfonic Acid, POCl₃, PCl₅) rsc.orgucl.ac.uk | Sodium Sulfinates, Thiols, DABSO researchgate.netthieme-connect.com |

| Reagents/Catalysts | Highly toxic and corrosive chlorinating agents ucl.ac.uk | Mild oxidants (e.g., copper salts), Iodine, Electrochemical setups, Catalyst-free systems researchgate.netthieme-connect.comresearchgate.net |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) researchgate.net | Water, Ethanol, Deep Eutectic Solvents (DES) researchgate.netthieme-connect.comresearchgate.net |

| Conditions | Often harsh (e.g., high temperatures, strong acids) | Mild, often room temperature thieme-connect.comresearchgate.net |

Control of Reaction Parameters for Diastereomeric and Optical Purity

In the synthesis of complex derivatives of this compound, such as those used in pharmaceutical research, the control of stereochemistry is paramount. For example, the synthesis of 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide involves specific stereocenters, and achieving high diastereomeric and optical purity is essential for its intended function. nbinno.combiosynth.com This requires meticulous control over reaction parameters throughout a multi-step synthesis. nbinno.com

The general synthetic route for such chiral compounds involves a sequence of protection, coupling, and deprotection steps. nbinno.com

Protection: Functional groups (like amines) on the chiral building blocks are protected to prevent unwanted side reactions.

Coupling: The key sulfonamide bond is formed between the protected chiral amine and the benzenesulfonyl moiety. This is the critical step where stereointegrity must be maintained.

Deprotection: The protecting groups are removed to yield the final, optically pure compound.

Achieving high optical purity relies on the formation of diastereomers from a pair of enantiomers using an optically pure chiral derivatizing agent (CDA). thieme-connect.de The distinct physical properties of these diastereomers allow for their separation and analysis. thieme-connect.de Key reaction parameters must be carefully managed to ensure the desired stereochemical outcome.

Key Parameters for Controlling Stereochemical Purity

| Parameter | Influence on Purity | Control Strategy |

|---|---|---|

| Chiral Starting Material Purity | The optical purity of the final product is directly dependent on the enantiomeric excess of the initial chiral building blocks. | Use of highly pure chiral synthons; analytical verification (e.g., chiral HPLC) before use. |

| Reaction Temperature | Can affect the rate of racemization or epimerization at stereogenic centers, potentially lowering optical purity. | Maintaining optimal, often low, temperatures during critical coupling and deprotection steps. |

| Choice of Reagents | Coupling reagents, bases, and deprotection agents can influence stereochemical integrity. Sterically hindered bases may be used to prevent epimerization. | Selection of reagents known to proceed without affecting stereocenters; screening of various catalysts and bases. |

| Solvent Polarity | The solvent can influence the transition state geometry of the reaction, which can affect diastereoselectivity. thieme-connect.de | Optimization of solvent systems to maximize the formation of the desired diastereomer. |

The discrimination between diastereomers is often driven by factors like lipophilicity and the potential for hydrogen bonding, which can be exploited during chromatographic separation. thieme-connect.de

Isolation and Purification Techniques for Synthetic Intermediates

High-performance liquid chromatography (HPLC) is a vital analytical tool for monitoring reaction progress and assessing the purity levels of intermediates and the final product. nbinno.com For purification on a preparative scale, several methods are available:

Crystallization: This is a highly effective method for purifying solid intermediates. It relies on the differences in solubility between the desired compound and impurities in a given solvent system. By carefully controlling parameters like temperature and solvent composition, the target intermediate can be selectively crystallized out of the solution, leaving impurities behind.

Chromatography: Column chromatography, using adsorbents like silica (B1680970) gel, is widely used to separate intermediates based on differences in polarity. thieme-connect.de The choice of mobile phase (solvent system) is critical for achieving good separation.

pH-Controlled Extraction/Hydrolysis: For intermediates with acidic or basic functional groups, purification can be achieved through liquid-liquid extraction by adjusting the pH of the aqueous phase. This technique can also be used to eliminate specific impurities. For example, in the synthesis of related complex amides, unwanted ester impurities can be selectively removed by hydrolysis at a specific alkaline pH (e.g., 12-13), which cleaves the ester without affecting the more stable amide bonds of the desired intermediate. google.com The resulting acid salt is then easily separated.

Purification Techniques for Sulfonamide Intermediates

| Technique | Principle | Application/Example |

|---|---|---|

| Crystallization | Differential solubility of the compound and impurities in a solvent. | Isolation of solid intermediates in high purity; removal of soluble impurities. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). thieme-connect.de | Separation of compounds with different polarities; purification of non-crystalline intermediates. |

| pH-Controlled Hydrolysis | Selective chemical transformation of impurities into a more easily separable form. | Elimination of ester by-products by hydrolysis at high pH, followed by extraction or filtration to isolate the stable amide intermediate. google.com |

| Analytical HPLC | High-resolution separation for analytical purposes. | Monitoring reaction progress and confirming the purity of isolated intermediates. nbinno.com |

Investigation of Biological Activity and Molecular Mechanisms of Action in Vitro Studies

Antiviral Activity Research (Focus on Molecular Inhibition)

There is a notable absence of direct research on the antiviral properties of 4-amino-N-isobutylbenzenesulfonamide in published scientific studies. The molecular inhibitory effects outlined below are based on research into structurally similar compounds, and no direct evidence was found for this compound itself.

No specific studies demonstrating the inhibition of viral replication pathways in HIV models by this compound have been identified. Research in this area has focused on more complex derivatives.

HIV-1 protease is a critical enzyme for the maturation of the HIV virion, making it a key target for antiretroviral drugs. nih.govnbinno.com This enzyme is a homodimer, with each subunit contributing a catalytic aspartic acid residue to the active site. nih.govnbinno.com Protease inhibitors are designed to bind to this active site, preventing the cleavage of viral polyproteins and thus halting the production of infectious viral particles. nbinno.com

However, a review of the scientific literature did not yield studies that specifically measure the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of this compound against HIV-1 protease. While other sulfonamide derivatives have been investigated as protease inhibitors, the specific interactions of this compound with HIV-1 protease remain uncharacterized.

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | Data not available | N/A |

| Kᵢ | Data not available | N/A |

The enzyme reverse transcriptase (RT) is fundamental to the replication of HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. bldpharm.com Inhibition of RT is a primary mechanism of many antiretroviral drugs. bldpharm.com

There is no available research that specifically investigates the ability of this compound to interfere with the function of the reverse transcriptase enzyme. Kinetic studies that would elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and determine inhibitory constants have not been published for this compound.

Ribonuclease H (RNase H) is an enzymatic domain of reverse transcriptase that degrades the RNA strand of RNA-DNA hybrids during reverse transcription. biosynth.com This activity is also essential for viral replication. biosynth.com

No studies have been found that demonstrate or quantify the binding affinity of this compound to the ribonuclease H domain of HIV reverse transcriptase.

The development of multidrug-resistant (MDR) strains of HIV presents a significant challenge in antiretroviral therapy. nih.gov Research into new compounds often includes testing their efficacy against these resistant strains.

There is no published data on the in vitro efficacy of this compound against any multidrug-resistant strains of HIV.

| MDR HIV-1 Strain | Fold Change in IC₅₀ | Reference |

|---|---|---|

| Data not available in published literature |

Inhibition of Viral Replication Pathways in HIV Models

Enzyme Inhibition Studies beyond Antiviral Targets

To understand the broader pharmacological profile of a compound, it is often screened for activity against a range of other enzymes. For instance, sulfonamide derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrases. scbt.com

However, a comprehensive search of the scientific literature did not reveal any studies on the inhibitory activity of this compound against enzymes other than those related to viral replication. Therefore, its broader enzyme inhibition profile is currently uncharacterized.

| Enzyme Target | Inhibition Data (e.g., IC₅₀, Kᵢ) | Reference |

|---|---|---|

| No data available in published literature |

Preliminary Investigations into Protein Kinase Inhibition

Following a comprehensive review of publicly available scientific literature, no studies were identified that specifically investigate the in vitro inhibitory activity of this compound against protein kinases. While the broader class of sulfonamides has been explored for various biological activities, data on the specific interaction of this compound with protein kinases is not available in the public domain.

Modulation of Human Carbonic Anhydrase Isoforms (CA I, II, VI, VII, XII, XIII)

A detailed search of scientific databases and literature reveals no specific data on the modulatory effects of this compound on human carbonic anhydrase isoforms CA I, II, VI, VII, XII, and XIII. Although sulfonamides are a well-known class of carbonic anhydrase inhibitors, the inhibitory profile for this particular N-isobutyl substituted derivative has not been publicly reported.

Inhibition Mechanisms of Aldose Reductase (ALR2)

There is no publicly available research detailing the in vitro inhibition mechanisms of this compound on aldose reductase (ALR2). While various sulfonamide derivatives have been investigated as potential ALR2 inhibitors, specific studies and data for this compound are absent from the current scientific literature.

General Antimicrobial Mechanisms of Sulfonamide Class Compounds

The antimicrobial action of sulfonamides is well-documented and primarily attributed to their ability to interfere with the folic acid synthesis pathway in microorganisms.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). nih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a crucial precursor in the biosynthesis of folic acid (folate). nih.gov Due to their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, thereby blocking the normal enzymatic reaction. This competitive inhibition disrupts the production of dihydrofolic acid, which is essential for the synthesis of nucleotides and, consequently, for DNA replication and cell division in bacteria. This mechanism underlies the bacteriostatic effect of this class of compounds.

Structure Activity Relationship Sar and Advanced Computational Studies

Elucidation of Structural Determinants for Biological Activity

The structure-activity relationship (SAR) provides critical information regarding the chemical features of a molecule that are essential for its biological function. nih.govyoutube.com For the 4-amino-N-isobutylbenzenesulfonamide scaffold, the substituents on both the benzenesulfonamide (B165840) core and the sulfonamide nitrogen play distinct and crucial roles.

The benzenesulfonamide group of this compound has two key features: the 4-amino group and the N-isobutyl substituent.

The 4-Amino Group: The primary aromatic amine at the para-position of the benzene (B151609) ring is a critical determinant of activity for many sulfonamides. youtube.com This group must generally remain unsubstituted to retain activity. Its presence is vital for key interactions within enzyme active sites, often acting as a hydrogen bond donor. Any modification or relocation of this amino group typically results in a significant loss of biological activity. youtube.com

The N-Isobutyl Group: The substituent attached to the sulfonamide nitrogen, in this case, an isobutyl group, significantly influences the molecule's interaction with target enzymes. This alkyl group contributes to the molecule's lipophilicity, affecting its ability to interact with hydrophobic pockets within an enzyme's active site. The size and branching of this "tail" can be optimized to improve potency and selectivity for a specific target isoform. nih.govacs.org N-substitution on the sulfonamide nitrogen can alter the orientation of the entire molecule within the binding site, which can either enhance or weaken key interactions. nih.gov

Table 1: Effect of N-Substituent Variation on Benzenesulfonamide Activity (General Examples)

| N-Substituent | General Effect on Activity | Rationale |

| -H (Primary) | Often highly active (e.g., against Carbonic Anhydrase) | The free -NH2 can directly coordinate with the zinc ion in the active site. |

| -CH3 (Methyl) | Activity varies; can alter binding mode | Small alkyl group, slightly increases lipophilicity. May cause steric clashes or favorable hydrophobic interactions depending on the target. nih.gov |

| -CH2CH(CH3)2 (Isobutyl) | Provides hydrophobic interactions | The branched alkyl chain can fit into specific hydrophobic subsites, enhancing affinity and selectivity. |

| -Aryl (e.g., Phenyl) | Can increase affinity through π-π stacking | Aromatic rings can form additional favorable interactions with aromatic residues in the active site. |

While this compound itself is an achiral molecule, the introduction of stereocenters into its structure, particularly on the N-substituent, has a profound impact on target affinity. Stereochemistry is a fundamental aspect of pharmacology, as biological targets like enzymes are chiral and can differentiate between stereoisomers. acs.org

A prominent example is found in the structure of Darunavir, an HIV protease inhibitor. nih.gov A known metabolite of Darunavir is 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide. scbt.comresearchgate.netnih.gov This molecule contains the this compound core, but the N-substituent is a complex chiral chain with a specific (2R,3S) configuration. This precise stereochemistry is critical for potent inhibition of the HIV protease enzyme. It was specifically designed to form robust interactions and overcome resistance mutations. newdrugapprovals.org Any change in this stereochemical configuration would lead to a dramatic loss of binding affinity due to a failure to properly engage with the amino acid residues in the enzyme's active site.

The benzene ring of the benzenesulfonamide scaffold is not merely a spacer; it is an active participant in receptor binding. Its electronic properties and potential for substitution are key to modulating affinity.

Substitution Position: As noted, the para-position is typically occupied by an essential amino group. Introducing substituents at the ortho- or meta-positions can fine-tune activity. For instance, an ortho-chloro substituent has been noted in some cases to cause steric hindrance within the receptor cavity, reducing activity. nih.gov

Substituent Type: Adding electron-donating or electron-withdrawing groups to the aromatic ring alters the acidity of the sulfonamide proton and the charge distribution of the ring, which can influence interactions. researchgate.net Furthermore, substituents can form direct, favorable interactions with the protein. Halogen substituents, for example, can enhance binding through favorable electrostatic interactions with the electron-poor hydrogens of aromatic amino acid residues. acs.org Studies on related benzenesulfonamides show that adding groups like naphthalene (B1677914) in place of the benzene ring can significantly improve inhibitory activity by extending into and occupying additional space within the binding site. nih.gov

Table 2: General Effects of Aromatic Ring Modifications on Benzenesulfonamide Binding

| Modification | Example Substituent | General Effect on Receptor Interaction |

| Change substituent position | Moving the 4-amino group | Generally leads to a significant loss of activity. |

| Add electron-withdrawing group | -NO2, -Cl | Can increase the acidity of the sulfonamide NH, potentially strengthening hydrogen bonds. researchgate.net |

| Add electron-donating group | -OCH3, -CH3 | Can increase the electron density of the ring, affecting π-π or NH-π interactions. vu.nl |

| Increase steric bulk | Naphthalene instead of Benzene | May access additional hydrophobic pockets, increasing affinity if the fit is complementary. nih.gov |

Molecular Modeling and Interaction Dynamics

Molecular modeling techniques, such as docking and molecular dynamics simulations, are powerful tools for visualizing and understanding how a ligand like this compound interacts with its biological target at an atomic level. nih.govresearchgate.netuomustansiriyah.edu.iq

Hydrogen bonds are among the most critical non-covalent interactions for stabilizing a ligand in an enzyme's active site. nih.gov For sulfonamides, several functional groups are key players in forming these bonds.

The Sulfonamide Group (-SO2NH-): The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. In many enzyme-inhibitor complexes, these oxygens form hydrogen bonds with the backbone or side-chain hydrogens of amino acid residues like Asn62 and Gln92 in carbonic anhydrase II. nih.govacs.org The sulfonamide nitrogen can act as a hydrogen bond donor. nih.govresearchgate.net

The 4-Amino Group (-NH2): The primary amine on the benzene ring is also a crucial hydrogen bond donor, often interacting with key residues to anchor the molecule in the correct orientation.

The Benzene Ring: The aromatic ring of this compound makes significant van der Waals contacts with hydrophobic amino acid residues in the active site, such as Valine, Leucine, and Phenylalanine. acs.org For example, in carbonic anhydrase, residues like Val121, Phe131, and Leu198 form a hydrophobic pocket that interacts favorably with the inhibitor's aromatic ring. nih.gov

The N-Isobutyl Group: This alkyl chain is specifically adapted to fit into hydrophobic subsites of the enzyme. Molecular modeling shows that such "tail" groups extend into lipophilic pockets, displacing water molecules and contributing favorably to the binding affinity. acs.org The shape and size of this pocket determine the optimal N-substituent; the branched nature of the isobutyl group can provide a better fit and more extensive van der Waals contacts than a simple linear chain in certain enzymes.

Computational Chemistry Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a compound with its biological activity. scirp.org These models are instrumental in predicting the activity of new compounds and optimizing lead candidates in drug discovery. For sulfonamide derivatives, including those structurally related to this compound, QSAR models have been developed to predict their inhibitory activity against various enzymes, such as HIV protease. scirp.orgnih.gov

A typical QSAR study involves the calculation of a wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the compounds. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. Multiple linear regression (MLR) and other statistical methods are then employed to build a mathematical equation that links a selection of these descriptors to the observed biological activity, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). scirp.orgplos.org

For instance, a QSAR study on a series of HIV-1 protease inhibitors might yield a model like the hypothetical equation below:

pIC50 = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Where pIC50 is the negative logarithm of the IC50 value, and the descriptors could represent properties like molecular weight, logP (lipophilicity), molar refractivity, and specific electronic or steric features.

Receptor-dependent QSAR (RD-QSAR) is an advanced approach that incorporates information from the target receptor's structure. In the context of HIV protease inhibitors like lysine (B10760008) sulfonamide analogs, this involves docking the compounds into the active site of the protease and using the calculated interaction energies (e.g., from Prime MM-GBSA method) as descriptors in the QSAR model. nih.gov This approach provides a more direct link between the structural features of the inhibitor and its binding affinity to the target. nih.gov

| QSAR Model Type | Key Descriptors Used | Predicted Activity | Target Enzyme | Reference |

|---|---|---|---|---|

| Classical 2D-QSAR | Topological, Constitutional, Electronic | Antiviral activity (pIC50) | HIV-1 Protease | scirp.orgplos.org |

| Receptor-Dependent QSAR (RD-QSAR) | Docking Score, MM-GBSA Free Energy | Inhibition Constant (pKi) | HIV-1 Protease | nih.gov |

| Genotype-dependent QSAR | Interaction Energy per Residue | Resistance Prediction | Mutant HIV-1 Protease | nih.gov |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial for understanding the binding mode of inhibitors and for virtual screening of compound libraries. For sulfonamide-based inhibitors, molecular docking studies have been extensively used to investigate their interactions with the active sites of enzymes like HIV-1 protease. nih.govnih.gov

In the case of Darunavir and by extension, its metabolite this compound, docking simulations can reveal key interactions with the amino acid residues in the active site of HIV-1 protease. These interactions often include hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov For example, the sulfonamide group can form critical hydrogen bonds with the backbone atoms of the catalytic aspartate residues (Asp25 and Asp125) in the protease active site. pnas.org Molecular docking studies on Darunavir have shown that it binds within the A-T rich region of the minor groove of DNA as well. nih.gov

Homology modeling is a technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is achieved by using the known structure of a homologous protein (a template). nih.gov In the context of HIV, homology modeling is particularly important for studying drug-resistant mutants of HIV-1 protease. acs.org By building models of these mutant enzymes, researchers can perform docking studies to understand how mutations affect inhibitor binding and lead to drug resistance. nih.govacs.org For instance, a model of a mutant HIV-1 protease can be used to predict how the binding affinity of this compound might differ compared to the wild-type enzyme. nih.gov

| Compound/Class | Target Protein | Key Interacting Residues (Predicted) | Binding Mode | Reference |

|---|---|---|---|---|

| Darunavir | HIV-1 Protease (Wild-type and Mutants) | Asp25, Asp29, Asp30, Ile50 | Active Site Binding, Hydrogen Bonding, van der Waals | nih.govpnas.orgnih.gov |

| Sulfonamide Derivatives | HIV-1 Protease | Catalytic Dyad (Asp25/Asp125) | Groove Binding | scirp.orgnih.gov |

| Darunavir | calf thymus DNA | A-T rich region | Minor Groove Binding | nih.gov |

X-ray crystallography is a powerful experimental technique that provides high-resolution, three-dimensional structural information of molecules, including protein-ligand complexes. The crystallographic analysis of inhibitors bound to their target enzymes offers definitive insights into the precise binding mode and the specific atomic interactions that govern molecular recognition.

For sulfonamide-based HIV-1 protease inhibitors, numerous crystal structures have been determined, providing a solid foundation for structure-based drug design. The crystal structure of Darunavir in complex with HIV-1 protease, for example, reveals in atomic detail how the inhibitor fits into the active site. nih.govosti.gov These structures show that the bis-tetrahydrofuran (bis-THF) moiety of Darunavir makes extensive hydrogen bonding interactions with the backbone atoms of the protease, particularly with residues Asp29 and Asp30. pnas.org This is a key feature contributing to its high potency and resilience against drug-resistant mutations. pnas.org

Ultra-high resolution crystal structures, such as that of the Darunavir complex with the V32I mutant of HIV-1 protease, have even revealed the presence of a second binding site for the inhibitor on the surface of one of the flexible flaps of the enzyme. nih.gov Neutron crystallography studies have further provided direct visualization of hydrogen atoms, offering unambiguous determination of the protonation states of the catalytic aspartate residues and the precise geometry of hydrogen bonds between the inhibitor and the enzyme. pnas.orgnih.govresearchgate.net

While a crystal structure of this compound itself complexed with an enzyme may not be publicly available, the wealth of crystallographic data on its parent compound, Darunavir, and other related sulfonamide inhibitors provides a robust framework for understanding its potential interactions. The core sulfonamide and isobutyl groups are present in Darunavir, and their interactions observed in crystal structures can be extrapolated to understand the binding characteristics of the metabolite. The primary difference, the p-amino group on the phenyl ring, can be modeled to predict its potential new interactions or altered solvent accessibility within the enzyme's active site.

| Inhibitor | Enzyme | PDB Code (Example) | Key Structural Findings | Reference |

|---|---|---|---|---|

| Darunavir | HIV-1 Protease (V32I Mutant) | Not specified in results | Dual binding sites (active site and flap); detailed hydrogen bonding network. | nih.gov |

| Darunavir Analog (3g) | HIV-1 Protease | Not specified in results | Revealed key interactions in the S2' subsite. | osti.gov |

| Amprenavir | HIV-1 Protease | Not specified in results | Joint X-ray/neutron study revealed detailed hydrogen bond geometries. | nih.govresearchgate.net |

| KNI-272 | HIV-1 Protease | Not specified in results | Combined neutron and X-ray crystallography determined the protonation states of catalytic aspartates. | pnas.org |

Advanced Analytical Methodologies for Characterization and Research Applications

Spectroscopic and Chromatographic Characterization Techniques

The structural elucidation and confirmation of 4-amino-N-isobutylbenzenesulfonamide rely on a combination of spectroscopic and chromatographic methods. Each technique provides unique insights into the molecule's architecture and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR spectra would confirm the presence of all proton-containing functional groups: the isobutyl group protons (with their characteristic splitting patterns), the protons on the aromatic ring, and the protons of the primary amine group.

¹³C NMR spectra complement this by identifying all unique carbon atoms in the molecule, from the aromatic ring to the isobutyl side chain. lgcstandards.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. nist.gov

COSY spectra reveal proton-proton couplings within the molecule, for instance, connecting the adjacent protons within the isobutyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbons in the aromatic ring and the isobutyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Structure-based) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -NH₂) | ~6.6-6.8 | ~114-116 |

| Aromatic CH (ortho to -SO₂NHR) | ~7.6-7.8 | ~128-130 |

| Aromatic C (ipso, C-NH₂) | - | ~150-152 |

| Aromatic C (ipso, C-SO₂NHR) | - | ~129-131 |

| SO₂NH-CH₂ - | ~2.8-3.0 (d) | ~50-52 |

| -CH₂-CH (CH₃)₂ | ~1.7-1.9 (m) | ~28-30 |

| -CH( CH₃ )₂ | ~0.8-1.0 (d) | ~19-21 |

| Ar-NH₂ | ~4.0-4.5 (s, br) | - |

| SO₂-NH -CH₂ | ~4.8-5.2 (t, br) | - |

Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions. (d) = doublet, (t) = triplet, (m) = multiplet, (s, br) = broad singlet.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of this compound, which in turn confirms its elemental composition with high accuracy. sigmaaldrich.com The molecular formula for this compound is C₁₀H₁₆N₂O₂S, with a monoisotopic mass of approximately 228.0936 Da.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful hyphenated techniques. nist.gov They first separate the compound from any impurities before it enters the mass spectrometer for detection. google.com This is particularly useful for analyzing reaction mixtures during synthesis or for purity assessment. caymanchem.com The retention time from the LC provides one level of identification, while the mass spectrum provides another. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic pattern that serves as a structural fingerprint. sigmaaldrich.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆N₂O₂S |

| Monoisotopic Mass | 228.0936 Da |

| Nominal Mass | 228 Da |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Key Fragmentation Pathways | Cleavage of the N-isobutyl bond, loss of SO₂, cleavage of the S-N bond. |

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. medchemexpress.com Reversed-phase HPLC methods are commonly developed to separate the main compound from starting materials, by-products, or degradation products. google.com A typical setup would involve a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). medchemexpress.comgoogle.com Detection is often performed using a UV detector, typically set at a wavelength where the aromatic ring shows strong absorbance (e.g., ~264 nm). caymanchem.com

While this compound itself is an achiral molecule, chiral HPLC becomes relevant when it is used as a precursor in the synthesis of chiral drugs, such as the HIV protease inhibitor Darunavir. scbt.combldpharm.com In such cases, chiral HPLC methods are developed to separate the final diastereomeric or enantiomeric products.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. spectrabase.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |

| Sulfonamide (N-H) | Stretch | 3200-3300 |

| Alkyl (C-H) | Stretch | 2850-2960 |

| Sulfonyl (S=O) | Asymmetric & Symmetric Stretch | 1300-1350 and 1150-1170 |

| Aromatic (C=C) | Stretch | ~1600 and ~1500 |

| Sulfonamide (S-N) | Stretch | 900-940 |

Note: Values are based on data for analogous sulfonamide compounds. chemicalbook.comresearchgate.net

Purity Assessment and Stereochemical Determination in Research Contexts

Ensuring the chemical and stereochemical purity of a compound is critical for its use in research, especially in pharmaceutical development where impurities can affect efficacy and safety.

Detection of Enantiomeric and Diastereomeric Impurities

The concept of enantiomeric and diastereomeric impurities is not directly applicable to this compound itself, as it does not possess a chiral center. However, this analysis becomes critically important when this compound serves as a synthetic intermediate for chiral molecules. For instance, in the synthesis of Darunavir, this compound is a fragment of a related impurity, 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide (CAS 169280-56-2). scbt.comsigmaaldrich.comscbt.com In this context, highly sensitive analytical methods like chiral HPLC or LC-MS are required to detect and quantify any undesired stereoisomers that may have formed during the synthesis. bldpharm.compharmaffiliates.com The presence of even small amounts of a diastereomer can have significant implications for the final drug product's properties.

Optical Rotation Measurements

Optical rotation is a critical analytical technique used to measure the extent to which a substance rotates the plane of polarized light. wikipedia.organton-paar.com This property, known as optical activity, is inherent to chiral molecules—molecules that are non-superimposable on their mirror images, referred to as enantiomers. anton-paar.com While this compound is itself an achiral molecule and thus optically inactive, this methodology becomes indispensable when the sulfonamide moiety is incorporated into chiral structures.

A prominent example is the characterization of derivatives like 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide, a known metabolite of a pharmaceutical agent. scbt.comlgcstandards.com In this molecule, the presence of stereocenters ((2R,3S) configuration) confers chirality. lgcstandards.com

Optical rotation is measured using a polarimeter, which quantifies the observed rotation (α) in degrees. anton-paar.com This value is dependent on the concentration of the sample and the path length of the light through it. youtube.com To standardize this measurement, the specific rotation ([α]) is calculated. It is an intensive property unique to a chiral compound under specific conditions of temperature and wavelength of light (commonly the sodium D-line, 589 nm). wikipedia.orgyoutube.com

The specific rotation is defined by the equation: [α]Tλ = α / (c * l) Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of light.

α is the observed rotation.

c is the concentration in grams per milliliter (g/mL).

l is the path length in decimeters (dm).

For a given chiral sulfonamide derivative, measuring the specific rotation serves two primary purposes:

Confirmation of Absolute Configuration: The sign (+ for dextrorotatory or - for levorotatory) and magnitude of the specific rotation are unique to a specific enantiomer, helping to confirm its absolute stereochemistry. wikipedia.org

Assessment of Enantiomeric Purity: The measured specific rotation of a sample can be compared to the known value for the pure enantiomer. Any deviation suggests the presence of the opposing enantiomer, allowing for the calculation of enantiomeric excess.

| Compound | Configuration | Reference [α] (degrees) | Sample Lot | Measured [α] (degrees) | Interpretation |

|---|---|---|---|---|---|

| 4-amino-N-[(2R,3S)...]benzenesulfonamide | (2R,3S) | +55.0 | A-101 | +54.8 | High enantiomeric purity |

| 4-amino-N-[(2R,3S)...]benzenesulfonamide | (2R,3S) | +55.0 | A-102 | +45.1 | Contaminated with other stereoisomers |

| 4-amino-N-[(2S,3R)...]benzenesulfonamide | (2S,3R) | -55.0 | B-201 | -54.9 | High enantiomeric purity |

Techniques for Investigating Molecular Binding and Interactions

Understanding how a compound like this compound interacts with biological macromolecules, such as proteins, is crucial for its development in various research applications. Biophysical techniques like Fluorescent Thermal Shift Assays and Isothermal Titration Calorimetry provide direct evidence of binding and offer quantitative data on the interaction's thermodynamics and stability.

Fluorescent Thermal Shift Assays

The Fluorescent Thermal Shift Assay (FTSA), also known as Differential Scanning Fluorimetry (DSF) or the ThermoFluor assay, is a high-throughput method used to assess the thermal stability of a protein in the presence and absence of a ligand. thermofisher.comresearchgate.net The binding of a ligand, such as this compound, to a target protein typically confers stability, resulting in an increase in the protein's melting temperature (Tm). axxam.com

The principle of the assay involves monitoring the fluorescence of an environmentally sensitive dye (e.g., SYPRO Orange) that preferentially binds to the exposed hydrophobic regions of a protein. thermofisher.combitesizebio.com In its folded state, a protein's hydrophobic core is buried. As the temperature is gradually increased, the protein unfolds (melts), exposing these hydrophobic patches. The dye then binds, causing a sharp increase in fluorescence. bitesizebio.com A ligand that stabilizes the protein will require a higher temperature to induce unfolding, thus shifting the melting curve to the right and increasing the Tm. axxam.com

This technique is widely used in drug discovery for:

Screening compound libraries to identify molecules that bind to a target protein. thermofisher.com

Validating target engagement by confirming a direct interaction between a compound and a protein. axxam.com

Optimizing buffer conditions to enhance protein stability for structural or functional studies. thermofisher.com

The change in melting temperature (ΔTm) is the key parameter measured, representing the difference in Tm with and without the ligand. A larger ΔTm generally indicates a stronger stabilizing interaction.

| Condition | Ligand Concentration (μM) | Melting Temperature (Tm) in °C | Shift (ΔTm) in °C |

|---|---|---|---|

| Protein Alone (Control) | 0 | 42.5 | N/A |

| Protein + Sulfonamide | 10 | 44.0 | +1.5 |

| Protein + Sulfonamide | 50 | 46.2 | +3.7 |

| Protein + Sulfonamide | 100 | 47.8 | +5.3 |

Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a molecular interaction in a single experiment. malvernpanalytical.com It is considered a gold standard for characterizing binding events because it directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. malvernpanalytical.com Unlike FTSA, which measures thermal stability, ITC quantifies the energetic forces driving the binding event.

In a typical ITC experiment, a solution of the ligand (e.g., this compound) in a syringe is titrated in small, precise aliquots into a sample cell containing the target protein, all while maintaining a constant temperature. malvernpanalytical.com Each injection triggers a heat change that is measured by the highly sensitive calorimeter. As the protein becomes saturated with the ligand, the heat signal diminishes with subsequent injections. malvernpanalytical.com

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. Analysis of this binding isotherm yields several key thermodynamic parameters:

Binding Affinity (KD): The dissociation constant, which indicates the strength of the interaction. Lower KD values signify tighter binding.

Stoichiometry (n): The ratio of ligand molecules to protein molecules in the resulting complex.

Enthalpy (ΔH): The measure of heat change upon binding, reflecting the changes in hydrogen bonding and van der Waals interactions. harvard.edu

Entropy (ΔS): The measure of the change in disorder upon binding, often influenced by the hydrophobic effect and conformational changes. harvard.edu

These parameters provide a comprehensive understanding of the nature and driving forces of the interaction between the sulfonamide and its binding partner.

| Parameter | Symbol | Value | Significance |

|---|---|---|---|

| Binding Affinity | KD | 5.2 μM | Indicates a moderate to strong binding interaction. |

| Stoichiometry | n | 1.03 | Suggests a 1:1 binding model (one ligand molecule per protein molecule). |

| Enthalpy Change | ΔH | -25.4 kJ/mol | The negative value indicates the binding is enthalpically favorable (exothermic). |

| Entropy Change | TΔS | 4.8 kJ/mol | The positive value indicates the binding is entropically favorable. |

Degradation Pathways and Stability Research

Forced Degradation Studies under Controlled Stress Conditions

Information regarding forced degradation studies on 4-amino-N-isobutylbenzenesulfonamide is not available in the reviewed literature. Consequently, the elucidation of its behavior under various stress conditions remains uncharacterized.

Elucidation of Hydrolytic Degradation Pathways (Acid and Base Hydrolysis)

No specific studies on the acid and base hydrolysis of this compound have been found. Therefore, its degradation pathways under hydrolytic stress have not been elucidated.

Investigation of Oxidative, Thermal, and Photolytic Stability Profiles

Similarly, there is a lack of published research on the oxidative, thermal, and photolytic stability of this compound. Without such studies, its stability profile under these conditions is unknown.

Identification and Structural Characterization of Degradation Products

As no degradation studies have been reported, there is no information available on the identity or chemical structure of any potential degradation products of this compound.

常见问题

Q. What are the standard synthetic routes for 4-amino-N-isobutylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves reacting substituted acids (e.g., 4-aminobenzenesulfonyl chloride) with isobutylamine in the presence of pyridine to neutralize HCl byproducts. Key steps include:

- Acyl chloride formation : Treating substituted acids with thionyl chloride (SOCl₂) to generate reactive intermediates .

- Coupling reaction : Reacting the acyl chloride with isobutylamine under controlled pH (8–9) to prevent side reactions.

- Purification : Recrystallization using ethanol/water mixtures to isolate the sulfonamide.

Optimization can employ Design of Experiments (DoE) to vary temperature, solvent ratios, and reaction times, minimizing trial runs while maximizing yield .

Q. How can researchers validate the purity and structural integrity of this compound?

- Spectroscopic characterization : Use NMR (δ 7.5–8.0 ppm for aromatic protons) and NMR to confirm sulfonamide backbone and substituents .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 243.1).

- Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Cross-referencing with NIST spectral databases ensures accuracy in peak assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., SOCl₂).

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers investigate the coordination chemistry of this compound with transition metals?

- Complex synthesis : React the sulfonamide with metal salts (e.g., CuCl₂, Fe(NO₃)₃) in ethanol/water under reflux.

- Characterization :

- UV-Vis spectroscopy : Identify d-d transitions (e.g., Cu²⁺ complexes at 600–800 nm) .

- FTIR : Detect shifts in sulfonamide S=O stretches (1150–1250 cm⁻¹) upon metal coordination .

- Stoichiometry determination : Job’s method or molar ratio analysis to establish metal:ligand ratios .

Q. What advanced experimental designs are suitable for optimizing sulfonamide derivatives for biological activity?

- Factorial design : Screen variables (e.g., substituent groups, reaction pH) to identify synergistic effects on bioactivity .

- Response Surface Methodology (RSM) : Model non-linear relationships between synthesis parameters and inhibitory potency (e.g., IC₅₀ values) .

- High-throughput screening : Use robotic liquid handlers to test compound libraries against target enzymes (e.g., carbonic anhydrase) .

Q. How can computational methods enhance the study of this compound’s reactivity?

- Molecular docking : Simulate binding interactions with protein targets (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity to predict novel analogs .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess redox stability .

Q. How should researchers resolve contradictions in experimental data (e.g., varying bioactivity across studies)?

- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes.

- Sensitivity testing : Vary assay conditions (e.g., pH, temperature) to pinpoint confounding factors .

- Reproducibility checks : Validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

- Biodegradation studies : Incubate the compound with soil/water microbes and monitor degradation via LC-MS .

- Ecotoxicology assays : Test metabolites on Daphnia magna or Vibrio fischeri to quantify acute toxicity .

- Lifecycle analysis (LCA) : Model environmental persistence using EPI Suite or similar software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。